![molecular formula C13H20ClNO4 B13747259 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-61-3](/img/structure/B13747259.png)
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.755 g/mol. This compound is known for its unique structure, which includes a methoxyphenoxy group and a dimethylazanium group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-dimethylaminoethanol in the presence of a base to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the dimethylazanium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s positively charged dimethylazanium group allows it to interact with negatively charged biological membranes, potentially disrupting membrane integrity and function . Additionally, it may inhibit specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:
2-methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.
2-methylphenoxyacetic acid: Used in chemical synthesis and known for its structural similarity.
Compared to these compounds, this compound is unique due to its combination of a methoxyphenoxy group and a dimethylazanium group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35158-61-3 |
|---|---|
Formule moléculaire |
C13H20ClNO4 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-7-5-4-6-11(12)16-3;/h4-7H,8-10H2,1-3H3;1H |
Clé InChI |
DCOBABSZYQMNDO-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=CC=CC=C1OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



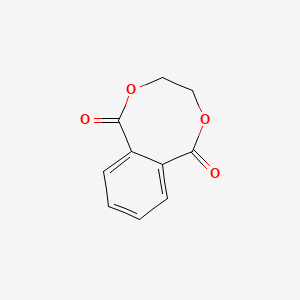
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

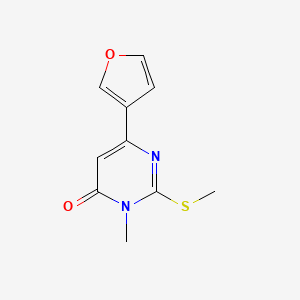
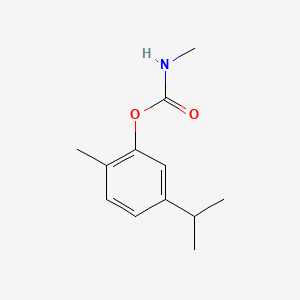
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
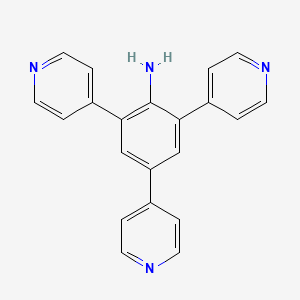
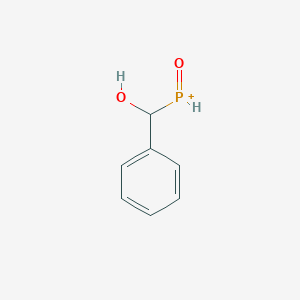
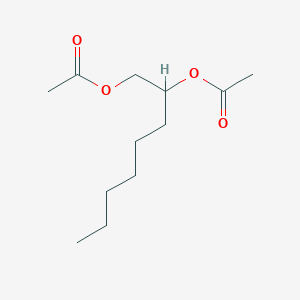


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
